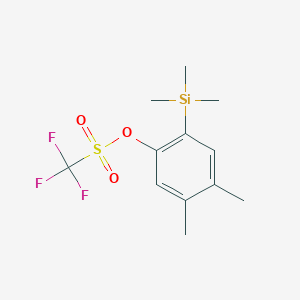

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is an organic compound commonly used as a reagent and intermediate in organic synthesis . It is used as a sulfonic acid esterification reagent, used to introduce sulfonic acid ester groups in organic synthesis . It is also used as a protecting group in esterification, sulfonation, or silylation reactions .

Synthesis Analysis

4,5-Dimethyl-2-(trimethylsilyl)phenyl triflate can be obtained by converting 4,5-dimethyl-2-(trimethylsilyl)phenol prepared by reaction with trifluoromethanesulfonic anhydride .Molecular Structure Analysis

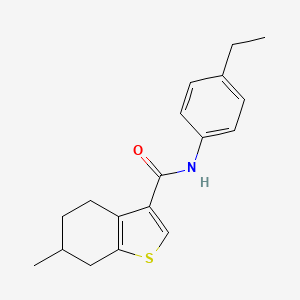

The molecular formula of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is C12H17F3O3SSi . It has a molecular weight of 326.41g/mol .Chemical Reactions Analysis

As an important ortho-benzyne precursor in aryne chemistry, 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 310.3±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol . The flash point is 141.5±27.9 °C . The index of refraction is 1.473 .Wissenschaftliche Forschungsanwendungen

Acylation Reactions

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been identified as an excellent catalyst for acylation reactions involving alcohols and acid anhydrides. This process is highly efficient for various alcohols including primary, secondary, tertiary, and allylic alcohols, as well as phenols, offering a cleaner and more efficient alternative compared to standard conditions (Procopiou et al., 1998).

Synthesis of Ellipticine

The compound plays a crucial role in the regioselective synthesis of ellipticine, a significant pyridocarbazole alkaloid. The process involves a Diels-Alder reaction showcasing high regioselectivity, with the subsequent conversion of the resulting carbazole to ellipticine (Davis & Gribble, 1990).

Precursor to o-Benzyne

An efficient procedure has been developed for preparing 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which serves as a versatile precursor to o-benzyne. This method starts with phenol and achieves a significant overall yield, showcasing its potential in organic synthesis (Bronner & Garg, 2009).

Synthesis of 5-Azaisoxazolidines

The compound is effectively used to catalyze reactions between N-alkenyloxazolidin-2-ones and activated nitrones, leading to the formation of 4-substituted 5-azaisoxazolidines. This methodology expands the scope of reactions involving these compounds, offering an alternative to classical 1,3-dipolar cycloadditions (Nguyen et al., 2008).

Prins Cyclization for Natural Product Synthesis

Trimethylsilyl trifluoromethanesulfonate is effectively employed in Prins cyclization of acrylyl enol ethers, leading to the synthesis of 5,6-dihydro-2H-pyran-2-acetates. This approach has been utilized in the total synthesis of the natural product (+)-civet (Sultana et al., 2013).

Safety and Hazards

The compound is classified as dangerous with hazard statements H314-H290 . Precautionary statements include P501-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 . It should be stored away from light and avoid contact with air, water, and moisture . It is combustible, so avoid contact with heat sources, open flames, etc . Appropriate personal protective equipment such as gloves, goggles, and protective clothing should be worn during use .

Wirkmechanismus

Target of Action

Similar compounds, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, are known to be important precursors in aryne chemistry .

Mode of Action

The compound is used to generate benzyne, a highly reactive intermediate in organic chemistry . The generation of benzyne occurs under mild conditions of simple fluoride treatment at room temperature .

Result of Action

The primary result of the action of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is the generation of benzyne . Benzyne is a highly reactive intermediate that can undergo various reactions, including Diels-Alder reactions, nucleophilic additions, and cycloadditions.

Eigenschaften

IUPAC Name |

(4,5-dimethyl-2-trimethylsilylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3O3SSi/c1-8-6-10(18-19(16,17)12(13,14)15)11(7-9(8)2)20(3,4)5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWMREXCZFYEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3O3SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)

![[4-[(3-Chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2789969.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2789973.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)

![1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2789977.png)

![6-(3-Chlorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2789979.png)

![2-(2-(4-Fluorophenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2789980.png)

![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)

![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)